molecular formula C14H13NO3 B11813058 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester CAS No. 927435-98-1

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester

Cat. No.: B11813058
CAS No.: 927435-98-1
M. Wt: 243.26 g/mol
InChI Key: VQVDZRQVBSINLX-UHFFFAOYSA-N
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Description

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester, with the CAS number 1260601-94-7, is a significant chemical intermediate in medicinal chemistry and pharmaceutical research [1]. This compound features a methyl ester group, which is a common pro-drug motif and a versatile handle for further synthetic modification, particularly through hydrolysis to the corresponding carboxylic acid [2]. Its core structure, comprising a biphenyl-like system with a hydroxymethyl substituent, is frequently found in molecules designed to modulate kinase activity. Research indicates this compound is a primary building block in the synthesis of more complex active pharmaceutical ingredients (APIs) [3]. It serves as a direct precursor in the multi-step synthesis of potent and selective kinase inhibitors, such as those targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase pathway [4]. Dysregulation of the c-Met pathway is implicated in various oncogenic processes, including tumor growth, angiogenesis, and metastasis, making its inhibitors a major focus in anticancer drug discovery [5]. The presence of both the hydroxymethyl and ester functional groups on the aromatic rings allows researchers to explore structure-activity relationships (SAR) by derivatizing these sites to optimize binding affinity, selectivity, and pharmacokinetic properties. As a high-purity intermediate, it is essential for developing novel therapeutic agents in oncology research. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

927435-98-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3

InChI Key

VQVDZRQVBSINLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Direct Esterification via Thionyl Chloride

A widely reported method involves converting pyridine-2-carboxylic acid derivatives to their methyl esters using thionyl chloride (SOCl₂) in methanol. For example:

  • Procedure : 2,5-Pyridine dicarboxylic acid (1.0 g, 6 mmol) is refluxed with SOCl₂ (0.013 mol) in methanol (10 mL) at 60–80°C for 3 hours. The solvent is evaporated, and the crude product is purified via dichloromethane extraction and sodium bicarbonate washing.

  • Yield : ~70–85%.

  • Mechanism : SOCl₂ acts as a catalyst, protonating the carboxylic acid to form a reactive acyl chloride intermediate, which reacts with methanol to yield the ester.

Table 1: Key Reaction Parameters for Thionyl Chloride Method

ParameterConditions
SolventMethanol
Temperature60–80°C (reflux)
CatalystSOCl₂
Reaction Time3–6 hours
WorkupExtraction with DCM, NaHCO₃ wash

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The hydroxymethylphenyl group is introduced via palladium-catalyzed Suzuki coupling. This method is effective for constructing the biaryl backbone:

  • Procedure : Methyl 5-bromopicolinate (1.2 eq) reacts with 3-(hydroxymethyl)phenylboronic acid (1.0 eq) in a mixture of 1,4-dioxane/water (4:1). Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) are added, and the reaction is heated at 90°C for 12 hours.

  • Yield : 60–75%.

  • Optimization : Higher yields are achieved with degassed solvents and inert atmospheres (N₂/Ar).

Table 2: Suzuki Coupling Optimization Data

ConditionImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄ optimal
BaseK₂CO₃ > Na₂CO₃
Solvent1,4-Dioxane/water (4:1)
Temperature90°C for 12 hours

Hydroxymethylation via Reduction of Esters

Reduction of Nitrile Intermediates

A nitrile intermediate can be reduced to introduce the hydroxymethyl group:

  • Procedure : Methyl 5-(3-cyanophenyl)picolinate is treated with LiAlH₄ (2.0 eq) in THF at 0°C for 2 hours, followed by quenching with water. The hydroxymethyl product is isolated via column chromatography.

  • Yield : ~50–60%.

  • Limitation : Over-reduction to the amine is avoided by controlling temperature and reaction time.

One-Pot Sequential Reactions

Tandem Esterification and Coupling

A streamlined approach combines esterification and Suzuki coupling in one pot:

  • Procedure : 5-Bromopyridine-2-carboxylic acid is treated with SOCl₂ in methanol to form the methyl ester, followed by direct addition of 3-(hydroxymethyl)phenylboronic acid, Pd catalyst, and base. The reaction proceeds at 90°C for 24 hours.

  • Yield : 55–65%.

  • Advantage : Reduces purification steps and improves atom economy.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.75 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, aryl-H), 4.65 (s, 2H, -CH₂OH), 3.95 (s, 3H, -OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 3400 cm⁻¹ (-OH).

  • HPLC Purity : >98% using C18 column (MeCN:H₂O = 70:30).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost EfficiencyScalability
Thionyl Chloride70–8595–98HighIndustrial
Suzuki Coupling60–7597–99ModerateLab-scale
Nitrile Reduction50–6090–95LowSmall-scale

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.

    Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound may disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, indicating its potential as an anticancer drug .

Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals:

  • Herbicides and Pesticides : It contributes to the development of effective agricultural chemicals that enhance crop yields by targeting specific pests or weeds .

Material Science

In material science, 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester serves as:

  • Building Block for Polymers : Its unique properties allow it to be used as an intermediate in synthesizing polymers with enhanced durability and performance characteristics .

Analytical Chemistry

This compound acts as a reagent in analytical techniques:

  • Detection and Quantification : It aids in the detection of other compounds in complex mixtures, enhancing analytical methodologies .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Development of Agricultural Chemicals

Research focused on the formulation of herbicides using this compound showed promising results in controlling weed populations while minimizing environmental impact. Field trials indicated improved crop yields when applied at optimized dosages .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Properties
Target Compound* 5-(3-Hydroxymethylphenyl), 2-COOCH₃ ~259.3 (calc.) High polarity, moderate solubility
5-(4-Hydroxymethylphenyl) analog 5-(4-Hydroxymethylphenyl), 2-COOCH₃ 243.2 Crystalline solid, m.p. 243.2°C
Methyl 3-chloro-5-(trifluoromethyl) 3-Cl, 5-CF₃, 2-COOCH₃ 267.5 Lipophilic, reactive in cross-couplings
Boronic ester analog 5-Boronic ester, 2-COOCH₃ 263.1 Suzuki coupling reagent

*Calculated based on analogs.

Biological Activity

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. Its unique structure, which includes a hydroxymethyl group and a pyridine carboxylic acid moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is C13H13NO3C_{13}H_{13}NO_3. The compound features:

  • A pyridine ring , which is known for its role in various biochemical processes.
  • A hydroxymethyl group attached to a phenyl ring, enhancing the compound's reactivity and interaction with biological targets.
  • An ester functional group , which can influence solubility and bioavailability.

The biological activity of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl group may participate in hydrogen bonding, while the hydrophobic nature of the phenyl and pyridine moieties facilitates interactions with lipid membranes and protein binding sites.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester exhibit anticancer properties . For instance, derivatives of pyridine carboxylic acids have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Interference with signaling pathways associated with tumor growth

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives similar to this compound can significantly reduce cell viability at micromolar concentrations. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to reduced proliferation rates.
  • Animal Models : In vivo experiments in murine models revealed that administration of related compounds resulted in decreased tumor volume and weight without significant toxicity, suggesting a favorable therapeutic index.

Comparative Analysis

A comparison of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester with other similar compounds reveals distinct differences in biological activity:

Compound NameBiological ActivityReference
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl esterAnticancer activity; modulation of signaling pathways
Ethyl 6-(3-(hydroxymethyl)phenyl)picolinateAntitumor effects; P-glycoprotein interaction
Methyl 5-hydroxypyridine-2-carboxylateNeuroprotective effects; antioxidant activity

Synthesis and Derivatives

The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with hydroxymethyl phenols under controlled conditions. Research has focused on optimizing these synthetic pathways to enhance yield and purity.

Pharmacological Studies

Pharmacological evaluations have highlighted the potential for this compound in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate biological targets effectively. Further research is warranted to elucidate its full pharmacokinetic profile and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by esterification. For example:

  • Step 1 : Introduction of the hydroxymethylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Step 2 : Esterification using methanol under acidic or basic conditions. Sodium methoxide (NaOMe) in dry toluene has been effective for analogous pyridine esters, achieving yields >80% when reactions are refluxed for 1–2 hours .
  • Critical Parameters :
    • Temperature : Excess heat (>100°C) may degrade intermediates.
    • Catalyst Purity : Palladium catalysts must be ligand-free to avoid side reactions.
    • Solvent Choice : Anhydrous conditions prevent hydrolysis of ester intermediates .

Q. How is the compound characterized, and what analytical techniques validate its purity?

Methodological Answer: Characterization relies on a combination of spectroscopic and chromatographic methods:

Technique Key Data Reference
LCMS m/z 338 [M+H]⁺ (for analogous esters)
¹H/¹³C NMR Chemical shifts for pyridine protons (δ 8.2–8.5 ppm) and ester carbonyls (δ 165–170 ppm)
Elemental Analysis C: 60.5%, H: 4.8%, N: 4.2% (theoretical for C₁₅H₁₅NO₃)
HPLC Purity >95% with retention time ~12.5 min (C18 column, acetonitrile/water)

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric byproducts during synthesis?

Methodological Answer: Diastereoselectivity is influenced by:

  • Catalyst-Substrate Interactions : Chiral auxiliaries (e.g., (R)-BINOL) in esterification steps reduce racemization .
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) favor kinetic control, suppressing unwanted stereoisomers .
  • Temperature Gradients : Gradual cooling (−5°C/hour) during crystallization enhances enantiomeric excess (e.e. >90%) .
  • Case Study : In analogous pyrrolidine esters, diastereomeric ratios of 85:15 were achieved using sodium hydroxide in ethanol/water mixtures at 0°C .

Q. What mechanistic insights explain the base-catalyzed hydrolysis of the methyl ester group?

Methodological Answer: The hydrolysis mechanism involves:

  • Nucleophilic Attack : Hydroxide ions target the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
  • Rate Determination : For pyridine esters, electron-withdrawing groups (e.g., trifluoromethyl) accelerate hydrolysis by increasing carbonyl electrophilicity. Rate constants (k) for similar compounds range from 0.15–0.25 h⁻¹ in pH 10 buffers .
  • Experimental Validation : LCMS monitoring of hydrolysis (e.g., m/z shift from 352 [ester] to 338 [acid]) confirms reaction progression .

Q. How does the hydroxymethylphenyl substituent influence the compound’s electronic structure and reactivity?

Methodological Answer: Computational studies (DFT) on analogous systems reveal:

  • Electron Density : The hydroxymethyl group donates electrons via resonance, reducing pyridine ring electrophilicity (Mulliken charge: −0.25e at C2) .
  • Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the ester carbonyl, stabilizing the planar conformation (bond length: 1.85 Å) .
  • Reactivity Implications : This stabilization slows nucleophilic substitution at C2 but enhances acid-catalyzed ester hydrolysis .

Data Contradictions and Resolution

  • Contradiction : Patent EP 4 374 877 reports LCMS m/z 338 for a trifluoromethylpyridine ester, whereas theoretical calculations for the target compound predict m/z 273.
    • Resolution : Discrepancies arise from substituent effects (e.g., trifluoromethyl vs. hydroxymethyl). Researchers must validate mass spectra against synthetic intermediates.
  • Contradiction : Yields for esterification range from 70% (ethanol/water) to 95% (anhydrous toluene) .
    • Resolution : Solvent choice critically impacts water-sensitive steps; anhydrous conditions are preferred for high-yield esterification.

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